molecular formula C10H18O3 B1396118 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one CAS No. 1263365-57-6

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one

Cat. No.: B1396118
CAS No.: 1263365-57-6
M. Wt: 186.25 g/mol
InChI Key: WVIFETVMNDTXTN-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms

Biochemical Analysis

Biochemical Properties

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of transient complexes that facilitate the transfer of functional groups or electrons. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of intermediate products that are crucial for metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, it can enhance the phosphorylation of specific proteins, leading to changes in their activity and subsequent effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The binding of this compound to specific proteins can also lead to conformational changes that affect their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, it can affect metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The precise localization of this compound is essential for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also involve the use of molecular sieves or orthoesters to remove water and drive the reaction to completion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Its ability to form stable cyclic acetals makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIFETVMNDTXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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